![molecular formula C16H19ClN2O2S B11485255 3-[(4-chlorophenyl)sulfonyl]-1-(cyclopropylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11485255.png)
3-[(4-chlorophenyl)sulfonyl]-1-(cyclopropylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine
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Overview
Description
3-[(4-chlorophenyl)sulfonyl]-1-(cyclopropylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine is a synthetic organic compound that belongs to the class of sulfonyl amines. This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, a cyclopropylmethyl group, and a pyrrole ring with dimethyl substitutions. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-1-(cyclopropylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide and a strong base such as sodium hydride.
Attachment of the Cyclopropylmethyl Group: This can be achieved through a nucleophilic substitution reaction where a cyclopropylmethyl halide reacts with the pyrrole derivative.
Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be done by reacting the pyrrole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic applications could include the treatment of infections, inflammation, or cancer.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-1-(cyclopropylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group may play a key role in binding to these targets, while the pyrrole ring and other substituents contribute to the overall activity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylsulfonyl derivatives: Compounds with similar sulfonyl groups attached to a chlorophenyl ring.
Cyclopropylmethyl derivatives: Compounds with a cyclopropylmethyl group attached to various functional groups.
Dimethylpyrrole derivatives: Compounds with dimethyl substitutions on a pyrrole ring.
Uniqueness
3-[(4-chlorophenyl)sulfonyl]-1-(cyclopropylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine is unique due to the combination of these structural features, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H19ClN2O2S |
---|---|
Molecular Weight |
338.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(cyclopropylmethyl)-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C16H19ClN2O2S/c1-10-11(2)19(9-12-3-4-12)16(18)15(10)22(20,21)14-7-5-13(17)6-8-14/h5-8,12H,3-4,9,18H2,1-2H3 |
InChI Key |
LSKPUZXPRXALRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CC3CC3)C |
Origin of Product |
United States |
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